(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a quinoline moiety, and a cyano group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 4-(2-chloroethyl)morpholine hydrochloride . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine-substituted compounds, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives, quinoline-based compounds, and cyano-substituted organic molecules. Examples include:
- 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol
- 4-[(morpholin-4-yl)carbothioyl]benzoic acid
Uniqueness
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide is unique due to its combination of a morpholine ring, a quinoline moiety, and a cyano group, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)-N-quinolin-5-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-16-18(15-17-6-8-19(9-7-17)27-11-13-29-14-12-27)23(28)26-22-5-1-4-21-20(22)3-2-10-25-21/h1-10,15H,11-14H2,(H,26,28)/b18-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVINWNGYOYMPPB-SDXDJHTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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